1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)20-9-8-13(11-20)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYMIIPGBYETTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Two relevant examples from literature include:
Compound A : 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Molecular Formula: C₁₅H₁₃NO₃
- Key Features : Chalcone backbone with 2,5-dihydroxyphenyl and pyridine substituents (Fig. 2a in ).
- Properties : The hydroxyl groups enhance solubility and hydrogen-bonding capacity, while the pyridine ring enables π-π stacking interactions. Cyclization of its α,β-conjugated double bonds yields flavone derivatives (Fig. 2b in ), altering bioactivity.
Compound B : 1-(3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]phenyl)-1H-pyrrole-2,5-dione
Physicochemical and Pharmacological Differences
The table below summarizes key distinctions:
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents in the target compound may enhance metabolic stability compared to hydroxyl groups in Compound A, which are prone to glucuronidation . However, this could reduce solubility, limiting bioavailability.
- Reactivity: Compound B’s dione groups enable covalent interactions (e.g., with cysteine residues), whereas the dichlorobenzoyl group may favor non-covalent interactions like halogen bonding .
Biological Activity
1-(2,5-Dichlorobenzoyl)-3-phenylpyrrolidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies based on diverse sources.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpyrrolidine under appropriate conditions. The resulting product is characterized using various techniques such as NMR spectroscopy and mass spectrometry. The chemical structure is confirmed through spectral data, ensuring the purity and identity of the compound.
Pharmacological Properties
This compound has been evaluated for several biological activities:
- Antidepressant Activity : Studies indicate that compounds similar to this pyrrolidine derivative exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the modulation of mood and anxiety .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of cellular proliferation pathways .
The proposed mechanism of action for this compound includes:
- Serotonin Receptor Modulation : Its high affinity for the 5-HT1A receptor suggests a role in serotonin signaling pathways, potentially leading to antidepressant effects .
- Inhibition of Tumor Growth : The compound may interfere with key signaling pathways involved in cancer cell growth and survival, although further studies are required to elucidate these mechanisms fully .
Case Study 1: Antidepressant Effects
A study focused on a series of pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound showed significant antidepressant-like activity in animal models. The results indicated that these compounds could effectively reduce depressive behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against breast and colon cancer cell lines. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
